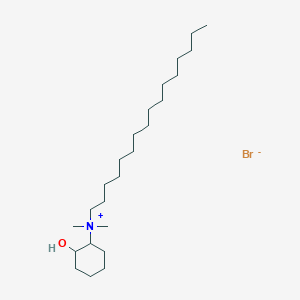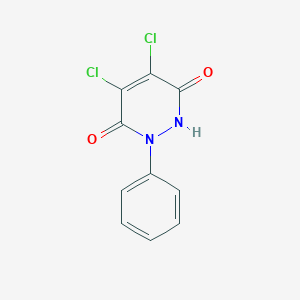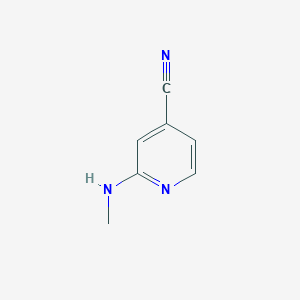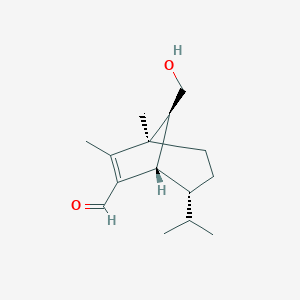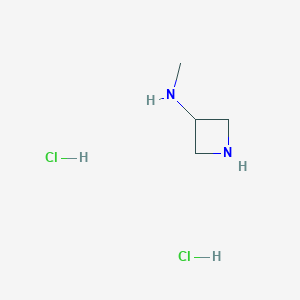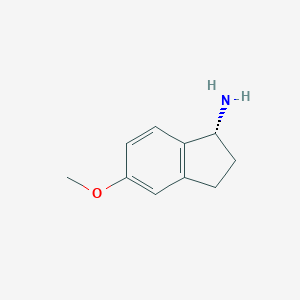
(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine is a compound that is of interest due to its potential dopaminergic activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthetic methods that could be relevant for its synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds, such as 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, has been reported using a multi-step process starting from 2-naphthoic acid. The process involves bromination, esterification, substitution with NaOMe in the presence of CuI, the Birch reduction, Curtius rearrangement, and hydrogenolysis, resulting in the formation of the biologically active compound as a hydrogen chloride salt . This synthesis route could potentially be adapted for the synthesis of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
Although the molecular structure of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine is not directly discussed, the structure of indenyl-ligated rhodium(III) complexes has been studied . These complexes are synthesized using a high-yielding procedure that could provide insights into the coordination chemistry and structural aspects of indenyl-based compounds. This information might be useful when considering the molecular structure of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine.
Chemical Reactions Analysis
The indenyl-ligated rhodium(III) catalyst is reported to be effective in catalytic reductive amination using carbon monoxide as a reducing agent . This reaction is significant as it provides a method for the synthesis of alkylated amines. The use of water as a solvent was found to be optimal for this reaction. Such catalytic systems could potentially be applied to the synthesis or functionalization of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Chiral Derivatizing Agent
(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine has been utilized as a chiral derivatizing agent. This application is significant in the discrimination of enantiomeric alcohols and amines through 1H NMR. The ability to determine enantiomeric purities and assign absolute configurations of enantiomeric alcohols and amines is a crucial aspect of this application (Miyano et al., 1989).
Melatonin Receptor Agonists
A novel series of benzocycloalkene derivatives, including (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine, have been synthesized and evaluated for their binding affinities to melatonin receptors. This research is vital in understanding the potential therapeutic uses of these compounds in sleep disorders and circadian rhythm abnormalities (Fukatsu et al., 2002).
Asymmetric Hydrogenation
Asymmetric hydrogenation of derivatives, including (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine, has been explored. This process is crucial for producing optically active amines, which have various applications in pharmaceutical and chemical synthesis (Maj et al., 2016).
Interaction with 5-HT1A Receptor
Research involving the interaction of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine with the 5-HT1A receptor has been conducted. This receptor is significant in neuroscience and pharmacology, particularly in understanding and treating disorders such as depression and anxiety (Hammarberg et al., 2000).
Nucleophilic Attack Studies
Studies have been conducted on the nucleophilic attack of methoxide ion and amines on platinum(II)-coordinated isocyanide, using compounds including (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine. These studies are crucial in understanding the reaction mechanisms in coordination chemistry (Canovese et al., 1997).
Safety And Hazards
This would involve studying the compound’s toxicity, including any known health effects, safety precautions that should be taken when handling it, and procedures for dealing with spills or exposure.
Orientations Futures
This would involve discussing potential areas for further research, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
Please note that this is a general outline and the specific details would depend on the particular compound . For “®-5-Methoxy-2,3-dihydro-1H-inden-1-amine”, more specific information would likely require further research or experimentation.
Propriétés
IUPAC Name |
(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYHMCGHGLLTIN-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H](CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


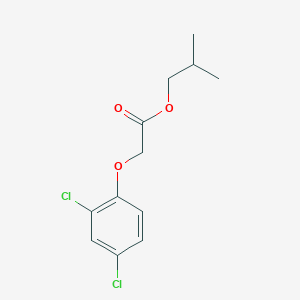
![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)



